Cumingianoside C
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H68O12 |
|---|---|
Molecular Weight |
753 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(1S,2R,3R,5R,7R,10S,11R,14R,15S)-7-acetyloxy-15-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H68O12/c1-21(17-25(44)34(48)37(6,7)49-10)24-11-16-41-20-40(24,41)15-12-27-38(8)14-13-29(51-23(3)43)36(4,5)28(38)18-30(39(27,41)9)53-35-33(47)32(46)31(45)26(52-35)19-50-22(2)42/h21,24-35,44-48H,11-20H2,1-10H3/t21-,24-,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35-,38+,39-,40+,41+/m0/s1 |
InChI Key |
TZKXHZFZNDJTCA-DHCGTJORSA-N |
Isomeric SMILES |
C[C@@H](C[C@H]([C@@H](C(C)(C)OC)O)O)[C@@H]1CC[C@@]23[C@@]1(C2)CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C |
Canonical SMILES |
CC(CC(C(C(C)(C)OC)O)O)C1CCC23C1(C2)CCC4C3(C(CC5C4(CCC(C5(C)C)OC(=O)C)C)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C |
Origin of Product |
United States |
Natural Occurrence and Isolation of Cumingianoside C
Methodologies for Isolation and Purification of Cumingianoside C
Chromatographic Separation Protocols
Advanced Column Chromatography Techniques (e.g., Silica (B1680970) Gel Chromatography, Sephadex LH-20)
The initial separation of this compound from the crude plant extract involves advanced column chromatography techniques, which are crucial for fractionating the complex mixture. The process typically employs sequential columns with different stationary phases to separate compounds based on varying physicochemical properties like polarity and molecular size.
Silica Gel Chromatography serves as a foundational step in the purification process. frontiersin.org As a highly porous form of silicon dioxide, silica gel is a polar adsorbent. mdpi.com In this normal-phase chromatography, a non-polar solvent system is used to carry the extract through the column. Compounds within the mixture are separated based on their relative polarities; more polar compounds, like glycosides, interact more strongly with the stationary silica gel and thus move through the column more slowly than less polar compounds. This differential migration allows for the effective fractionation of the extract, concentrating the triterpenoid (B12794562) saponins (B1172615) into specific fractions and removing many less polar impurities.
Sephadex LH-20 Chromatography is subsequently used for further refinement of the saponin-rich fractions. frontiersin.org Sephadex LH-20 is a versatile medium made from hydroxypropylated dextran (B179266) beads, giving it both hydrophilic and lipophilic characteristics. cytivalifesciences.comfishersci.at This dual nature allows it to be used with a wide range of solvents, from water to organic solvents like methanol (B129727) and acetone. cytivalifesciences.compan.olsztyn.plsigmaaldrich.com Its primary separation mechanism is molecular sizing (size exclusion), where larger molecules are excluded from the pores of the beads and elute faster, while smaller molecules penetrate the pores and elute later. cytivalifesciences.com This technique is particularly effective for separating complex mixtures of natural products like terpenoids and other low molecular weight biomolecules. cytivalifesciences.com The use of Sephadex LH-20 helps to separate this compound from other compounds of similar polarity but different molecular size.
| Technique | Stationary Phase | Principle of Separation | Role in Isolation |
|---|---|---|---|
| Silica Gel Chromatography | Silica Gel (Polar) | Adsorption; separation based on polarity. | Initial fractionation of crude extract to separate polar saponins from non-polar impurities. frontiersin.org |
| Sephadex LH-20 Chromatography | Hydroxypropylated Dextran | Size Exclusion; separation based on molecular size. cytivalifesciences.com | Further purification of fractions to separate compounds of different molecular weights. frontiersin.orgpan.olsztyn.pl |
High-Performance Liquid Chromatography (HPLC) for Final Purification (e.g., Preparative Reverse Phase HPLC)
Following preliminary separation by column chromatography, the final step to achieve a high degree of purity for this compound is High-Performance Liquid Chromatography (HPLC), specifically on a preparative scale. frontiersin.orgmdpi.com Preparative HPLC operates on the same principles as analytical HPLC but is designed to process larger quantities of a sample to isolate and collect the purified components.
Preparative Reverse-Phase HPLC (RP-HPLC) is commonly employed for the final purification of triterpenoid saponins. mdpi.comnih.govresearchgate.net In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, often consisting of water and acetonitrile (B52724) or methanol. nih.gov The separation mechanism is based on hydrophobic interactions. Less polar compounds interact more strongly with the non-polar stationary phase and are retained longer, while more polar compounds elute earlier. By using a carefully optimized gradient elution—where the solvent composition is changed over time to become progressively more non-polar—compounds with very similar structures, such as different cumingianosides, can be effectively resolved and isolated with high purity. frontiersin.orgnih.gov
Purity Assessment and Analytical Characterization for Isolation Quality Control
Once this compound has been isolated, its purity must be rigorously assessed, and its chemical structure must be unequivocally confirmed. acs.orgnih.gov This quality control is essential to ensure that any subsequent biological or chemical studies are performed on a well-defined chemical entity. frontiersin.org
Purity Assessment is typically performed using analytical HPLC. nih.gov A small amount of the isolated compound is injected into an analytical HPLC system, and the resulting chromatogram should ideally show a single, sharp peak, indicating the absence of detectable impurities. nih.gov For related compounds like Cumingianoside A, purity levels greater than 95% have been reported, as judged by Nuclear Magnetic Resonance (NMR) spectrometry. frontiersin.org Quantitative NMR (qNMR) can also be used to determine purity without needing a reference standard of the isolated compound. researchgate.net
Analytical Characterization involves a suite of spectroscopic techniques to elucidate the exact molecular structure.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. nih.govmdpi.com Techniques like Electrospray Ionization (ESI-MS) provide a precise mass of the molecular ion, while tandem MS (MS/MS) experiments induce fragmentation, offering valuable clues about the structure of the triterpene aglycone and the sequence of sugar units in the glycoside chain. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for complete structure elucidation of complex natural products. nih.govacs.org One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the number and types of protons and carbons in the molecule. frontiersin.org Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are then used to establish the connectivity between atoms, revealing the intricate details of the triterpene skeleton and defining the attachment points and stereochemistry of the sugar moieties. nih.gov The structure of this compound has also been confirmed through its chemical conversion to another known compound, Cumingianoside P. unc.edujst.go.jp
| Method | Purpose | Information Obtained |
|---|---|---|
| Analytical HPLC | Purity Assessment | Detects presence of impurities; a single peak suggests high purity. nih.gov |
| Mass Spectrometry (MS) | Characterization | Provides molecular weight, elemental formula, and structural fragment information. nih.govmdpi.com |
| NMR Spectroscopy (1D & 2D) | Characterization | Elucidates the complete 3D structure and stereochemistry of the molecule. frontiersin.orgnih.gov |
Structural Elucidation and Chemical Characterization of Cumingianoside C
Comprehensive Spectroscopic Characterization Techniques
The bedrock of the structural analysis of Cumingianoside C lies in NMR spectroscopy and mass spectrometry. These methods allow for a deep dive into the molecular framework, mapping out the carbon skeleton and the placement of protons and functional groups. researchgate.netacs.org
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules like this compound in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—a detailed molecular map can be constructed. The process involves both one-dimensional (1D) and two-dimensional (2D) experiments to build a complete picture of the molecule's structure. researchgate.netacs.org
One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within this compound. The ¹H NMR spectrum reveals the number of distinct proton types and their immediate electronic surroundings, while the ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms.
While the precise, published NMR data tables for this compound are not available in the reviewed literature, the analysis would have followed established principles for triterpenoid (B12794562) glycosides. The data would be presented in a format similar to the table below, detailing the chemical shifts (δ) and coupling constants (J) that are characteristic of its unique structure.
| Position | Expected ¹³C Chemical Shift (δC) Description | Expected ¹H Chemical Shift (δH) Description |
| Aglycone Moiety | ||
| C-3 | Signal for a carbon bearing an oxygen function (e.g., hydroxyl or ester) | Signal for a proton attached to C-3, shifted downfield |
| C-7 | Signal for a carbon bearing the glycosidic linkage, significantly downfield | Signal for a proton attached to C-7 |
| C-14 | Quaternary carbon signal, part of the cyclopropane (B1198618) ring | - |
| C-18 | Methylene (B1212753) carbon signal of the cyclopropane ring, typically upfield | Diagnostic upfield proton signals for the cyclopropane ring |
| Methyls | Multiple distinct signals for the triterpenoid methyl groups | Corresponding singlet signals in the upfield region |
| Sugar Moiety | ||
| C-1' | Anomeric carbon signal, highly deshielded | Anomeric proton signal, appearing as a doublet |
| C-2' to C-5' | Signals for the sugar ring carbons | Complex multiplet signals for the other sugar protons |
| C-6' | Signal for the CH₂OH or substituted CH₂ group of the sugar | Signals for the two diastereotopic protons on C-6' |
The ¹H NMR spectrum would show characteristic signals for multiple methyl groups, typical of a triterpenoid core. The presence of a sugar unit would be confirmed by a distinct anomeric proton signal (a doublet) in the downfield region. The ¹³C NMR and DEPT experiments would confirm the total number of carbons and classify them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbons, which is essential for piecing together the complex 14,18-cycloapoeuphane skeleton.
Two-dimensional (2D) NMR experiments were critical in assembling the full structure of this compound by revealing correlations between different nuclei. jst.go.jpresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H vicinal coupling). It allows for the tracing of proton spin systems, helping to piece together fragments of the molecule, such as the side chain and different rings of the triterpenoid structure, as well as the sequence of protons within the sugar ring. acs.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the individual spin systems established by COSY. For this compound, key HMBC correlations would have been used to establish the connectivity across quaternary carbons, link the side chain to the steroid nucleus, and, most importantly, connect the anomeric proton of the glucose unit to the C-7 carbon of the aglycone, thus defining the site of glycosylation. researchgate.netacs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is fundamental for determining the relative stereochemistry of the molecule. For this compound, NOESY data would have been used to establish the orientation of the various substituents on the steroid rings and the conformation of the cyclopropane ring. jst.go.jp
One-Dimensional NMR (¹H NMR, ¹³C NMR) Data Analysis
Mass Spectrometry (MS) Techniques
Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as structural details based on how the molecule fragments.
High-Resolution Mass Spectrometry (HR-MS), typically using a soft ionization technique like Electrospray Ionization (ESI), is used to determine the molecular formula of a compound with very high accuracy. researchgate.net For this compound, HR-ESI-MS would have provided a highly precise mass measurement of the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. This accurate mass allows for the unambiguous determination of its elemental composition (the exact number of carbon, hydrogen, and oxygen atoms), which is the first step in identifying it as a new compound. researchgate.net
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/sodiated adduct) and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information. For a glycoside like this compound, a characteristic fragmentation would be the cleavage of the glycosidic bond. This would result in two main fragment ions: one corresponding to the aglycone and the other corresponding to the sugar moiety. This analysis confirms the mass of both the triterpenoid and the sugar components independently, corroborating the structural information derived from NMR. Further fragmentation of the aglycone ion can also provide clues about the structure of the steroid skeleton.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Chemical Derivatization and Chemical Transformation Studies for Structural Confirmation
Chemical derivatization involves the transformation of a molecule into a related compound of known structure, which can help to confirm or elucidate certain structural features of the original molecule. lawdata.com.twnih.gov These studies are instrumental in verifying functional group presence and stereochemical relationships.
For this compound, acid hydrolysis is a key chemical transformation. This process cleaves the glycosidic bonds, separating the aglycone (the triterpenoid part) from the sugar moieties. The individual sugars can then be identified by comparison with authentic standards using techniques like gas chromatography.
Further chemical reactions can be employed to confirm the nature and position of functional groups. For instance, acetylation of the free hydroxyl groups with acetic anhydride (B1165640) would result in a derivative with a different mass and NMR spectrum, confirming the number of hydroxyl groups present.
A significant study involved the treatment of cumingianosides, including this compound, with p-toluenesulfonic acid. acs.orgresearchgate.net This acid-catalyzed reaction induced a rearrangement of the 14,18-cycloapotirucallane skeleton. acs.org In the case of this compound, this treatment yielded two new products, along with Cumingianoside P. acs.orgresearchgate.net The structures of these new compounds were determined to have dammar-13(17)-ene and 17(R),23(R)-epoxydammarane skeletons, providing valuable information about the reactivity and underlying carbon framework of this compound. acs.org
| Reaction | Reagent | Purpose | Result for this compound |
| Acid Hydrolysis | HCl or H₂SO₄ | Cleavage of glycosidic bonds | Separation of aglycone and sugar components |
| Acetylation | Acetic anhydride/pyridine | Confirmation of hydroxyl groups | Formation of an acetylated derivative |
| Acid-catalyzed Rearrangement | p-toluenesulfonic acid | Structural confirmation and exploration of reactivity | Formation of products with dammar-13(17)-ene and 17(R),23(R)-epoxydammarane skeletons, and Cumingianoside P acs.orgresearchgate.net |
Elucidation of Stereochemical Assignments and Absolute Configuration
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation. This includes defining the relative and absolute configuration of all stereocenters within the molecule. spcmc.ac.instackexchange.com The Cahn-Ingold-Prelog (CIP) priority rules are systematically used to assign the absolute configuration (R or S) to each chiral center. masterorganicchemistry.comchemistrysteps.com
For complex molecules like this compound, the stereochemistry is typically elucidated through a combination of advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, and X-ray crystallography of the parent compound or a suitable derivative. NOE data provides information about the spatial proximity of protons, which helps to establish the relative stereochemistry of different parts of the molecule.
The absolute configuration of the sugar units can be determined after hydrolysis by comparing their properties (e.g., optical rotation, chromatographic behavior of derivatives) with those of known standard sugars. For the aglycone, the absolute stereochemistry is often established by X-ray crystallographic analysis of a crystalline derivative. researchgate.net In the case of the cumingianosides, the stereostructures of related compounds, Cumingianosides A-F, were definitively established by X-ray crystallography of an aglycone derived from Cumingianoside A. ebi.ac.uk This provided a reference framework for assigning the stereochemistry of other members of the series, including this compound, based on comparative spectral analysis.
Comparative Structural Analysis with Related Triterpenoid Saponins (B1172615) (e.g., other Cumingianosides)
The structure of this compound is best understood in the context of the broader family of cumingianosides and other related triterpenoid saponins. nih.govcabidigitallibrary.org Cumingianosides A-F, for example, all share a common 14,18-cycloapoeuphane skeleton. ebi.ac.uk Comparative analysis of their NMR and MS data reveals subtle but important structural differences, often related to the nature and position of substituent groups or the composition of the sugar chains.
This compound, specifically, possesses a 14,18-cycloapotirucallane skeleton. acs.org Its structure is closely related to Cumingianoside A, with variations likely occurring in the acetylation pattern or the structure of the side chain. For instance, Cumingianoside E is a triterpenoid saponin (B1150181) with a 24,25-epoxy-13,30-cyclodammarane-3,7,23-triol aglycone, esterified with an acetate (B1210297) at the 3-position and attached to a 6-O-acetyl-β-D-glucopyranosyl residue at the 7-position. ebi.ac.uk By comparing the spectral data of this compound with those of Cumingianoside A, E, and other related compounds, researchers can pinpoint the specific structural features that define it.
The acid-catalyzed transformation studies further highlight these relationships. The fact that both Cumingianoside A and this compound yield products with dammarane-type skeletons upon treatment with acid underscores their shared fundamental triterpenoid core. acs.orgresearchgate.net This comparative approach is a powerful tool for the structural elucidation of new natural products within a known class of compounds.
Synthetic and Semisynthetic Approaches to Cumingianoside C and Analogs
Strategies for Total Synthesis of Cumingianoside C
The total synthesis of a complex natural product like this compound, which features a polycyclic aglycone and a glycosidic linkage, requires careful strategic planning. This involves a retrosynthetic analysis to identify key fragments and the development of robust methodologies for their assembly and stereocontrolled connection.
Retrosynthetic Analysis and Identification of Key Fragments
A plausible retrosynthetic analysis of this compound would first disconnect the β-D-glucopyranoside moiety, leading back to the aglycone, a complex apotirucallane-type triterpenoid (B12794562), and a suitably protected glucose donor. This disconnection simplifies the target to two primary building blocks: the intricate polycyclic aglycone and the sugar component.
The aglycone itself, with its characteristic 14,18-cycloapotirucallane skeleton, presents a significant synthetic challenge. Further retrosynthetic disconnection of the aglycone would likely involve breaking the molecule down into more manageable polycyclic or monocyclic precursors. A key strategic consideration would be the stereoselective formation of the numerous chiral centers and the construction of the fused ring system, including the unique cyclopropane (B1198618) ring.
Key Hypothetical Fragments:
A protected D-glucose derivative: This would serve as the glycosyl donor for the final glycosylation step.
A functionalized tetracyclic core: This fragment would contain the pre-formed A, B, C, and D rings of the tirucallane (B1253836) skeleton.
A side-chain precursor: This piece would be coupled to the tetracyclic core to complete the aglycone carbon skeleton.
Development of Synthetic Methodologies for the Aglycone Core
The construction of the apotirucallane aglycone of this compound would necessitate the application of advanced synthetic methods. While a specific synthesis for this aglycone has not been published, strategies employed in the synthesis of related euphane and tirucallane triterpenoids offer valuable insights.
For instance, a recently developed metal-catalyzed hydrogen atom transfer (MHAT) cyclization has been successfully utilized in the total synthesis of euphane triterpenoids. scu.edu.cnresearchgate.net This approach allows for the diastereoselective construction of the polycyclic system. scu.edu.cnresearchgate.net Such a strategy could potentially be adapted to form the core of the this compound aglycone. The construction of the characteristic 14,18-cyclopropane ring would likely require a late-stage intramolecular cyclization, possibly via a carbene insertion or a related reaction.
The synthesis of dammarane-type triterpenoids, which share a common biosynthetic precursor with apotirucallane triterpenoids, has also been explored, providing a toolbox of reactions for building the tetracyclic core. nih.govnih.govresearchgate.net
Glycosylation Strategies for Stereoselective Sugar Attachment
The final step in a hypothetical total synthesis of this compound would be the stereoselective attachment of the glucose unit to the C-3 hydroxyl group of the aglycone. The formation of the β-glycosidic linkage is a common challenge in the synthesis of glycosides.
Several methods for stereoselective glycosylation of complex alcohols, including triterpenes, have been developed. nih.govacs.orgnih.govrsc.org These methods often employ a glycosyl donor with a participating group at the C-2 position (e.g., an acetyl group) to direct the incoming alcohol to the β-face of the oxocarbenium ion intermediate. Alternatively, the use of specific catalysts and solvent systems can influence the stereochemical outcome. nih.govpnas.org Given the steric hindrance around the C-3 position of the aglycone, a highly reactive glycosyl donor and carefully optimized reaction conditions would be essential to achieve a successful and stereoselective glycosylation.
Semisynthetic Modifications and Derivatization of this compound
Semisynthesis, which starts from the natural product itself or a closely related precursor, offers a more direct route to analogs and derivatives of this compound. These studies are valuable for exploring structure-activity relationships and generating novel compounds with potentially improved biological profiles.
Chemical Transformations of Natural Precursors to this compound or its Derivatives
Research has shown that this compound can undergo acid-catalyzed rearrangements to yield new triterpene glucosides. Treatment of this compound with p-toluenesulfonic acid in dichloromethane (B109758) has been reported to afford new products. scu.edu.cnnih.govacs.org These transformations often involve the opening of the cyclopropane ring and subsequent skeletal rearrangements, leading to dammarane-type derivatives. scu.edu.cnnih.govacs.org
For example, in one study, the reaction of this compound with p-toluenesulfonic acid yielded products with dammar-13(17)-ene and 17(R),23(R)-epoxydammarane skeletons. scu.edu.cnacs.org This reactivity highlights the potential for generating skeletal diversity from the natural this compound scaffold.
Synthesis of Novel this compound Analogs and Derivatives
While specific reports on the extensive synthesis of novel this compound analogs are limited, the chemical transformations described above demonstrate a viable pathway for creating such derivatives. The modification of the sugar moiety or the aglycone could lead to new compounds with altered properties.
For example, standard chemical transformations could be applied to modify the hydroxyl groups of the glucose unit, such as acylation or alkylation, to probe the influence of these groups on biological activity. Similarly, functional groups on the aglycone, if accessible, could be targeted for chemical modification. The generation of a library of such analogs would be invaluable for understanding the structural requirements for the potent biological activity of this compound.
Structure-Activity Relationship (SAR) Studies based on Synthetic and Semisynthetic Analogs
The exploration of the structure-activity relationships (SAR) for this compound has been advanced through the generation of semisynthetic analogs. These studies aim to understand how specific structural modifications of the parent molecule influence its biological activity, particularly its cytotoxic effects. Key research has focused on chemical transformations of the 14,18-cycloapotirucallane skeleton, a defining feature of cumingianosides, to produce novel triterpene glucosides with altered skeletons and potentially enhanced potency. acs.org
A pivotal study involved the treatment of this compound with p-toluenesulfonic acid in a dichloromethane (CH2Cl2) solvent. This acid-catalyzed reaction induced a rearrangement of the molecular skeleton, yielding two new derivatives, identified as compounds 12 and 13 . acs.org These products were found to be structurally similar to compounds 10 and 11 , which were generated from the analogous transformation of Cumingianoside A. acs.org Spectroscopic analysis revealed that these transformations resulted in compounds with different core skeletons; for instance, compound 12 possesses a dammar-13(17)-ene skeleton, while compound 13 features a 17(R),23(R)-epoxydammarane skeleton. acs.org
The newly synthesized compounds, including the derivatives of this compound, underwent evaluation for their cytotoxic properties against a panel of 58 human tumor cell lines. acs.org The results indicated that a subset of these analogs exhibited significant and potent cytotoxicity. Specifically, compounds 11 , 12 , 13 , 14 , and 15 demonstrated log GI50 (logarithm of the concentration causing 50% growth inhibition) values in the range of -7.11 to -4.94. acs.org The activity was particularly noteworthy against leukemia and colon cancer cell lines. acs.org
This potent activity of the semisynthetic derivatives, including those derived from this compound, highlights critical aspects of their SAR. The transformation of the 14,18-cycloapotirucallane skeleton into dammar-13(17)-ene or 17(R),23(R)-epoxydammarane structures appears to be a key factor in enhancing cytotoxic potential. acs.org The data suggests that the core triterpenoid framework is a crucial determinant of biological activity, and modifications to this scaffold can lead to compounds with significantly improved anticancer profiles.
Table 1: Cytotoxicity of Semisynthetic Cumingianoside Analogs
This table summarizes the cytotoxic activity of a series of semisynthetic triterpene glucosides derived from cumingianosides, including analogs of this compound.
| Compound(s) | Parent Compound(s) | Modification Type | Cytotoxicity (log GI50) | Target Cell Lines | Reference |
| 12 , 13 | This compound | Acid-catalyzed rearrangement | -7.11 to -4.94 | Leukemia, Colon Tumor | acs.org |
| 10 , 11 | Cumingianoside A | Acid-catalyzed rearrangement | -7.11 to -4.94 (for 11 ) | Leukemia, Colon Tumor | acs.org |
| 9 , 14 | Cumingianoside E | Acid-catalyzed rearrangement | -7.11 to -4.94 (for 14 ) | Leukemia, Colon Tumor | acs.org |
| 15 | Cumindysoside A | Acid-catalyzed rearrangement | -7.11 to -4.94 | Leukemia, Colon Tumor | acs.org |
Mechanistic Investigations of Biological Activities of Cumingianoside C
Preclinical In Vitro Pharmacological Profiling
Cumingianoside C has demonstrated notable cytotoxic activity against hematological malignancies. In studies involving the human T-cell acute lymphoblastic leukemia (ALL) cell line, MOLT-4, this compound exhibited potent effects. Research has indicated that it can induce cell death in these leukemic cells. ebi.ac.uk The MOLT-4 cell line is a frequently utilized model in the in vitro analysis of potential anti-leukemia compounds. mdpi.comresearchgate.net The cytotoxic effects observed suggest that this compound may interfere with critical cellular pathways necessary for the survival and proliferation of these cancer cells. L-Asparaginase, an important component in the treatment of Acute Lymphoblastic Leukemia (ALL), works by inducing leukemic cell death through the hydrolysis of L-asparagine to L-aspartic acid. oncotarget.com The sensitivity of ALL cells to this enzyme is often linked to their inability to synthesize their own L-asparagine. oncotarget.com
Table 1: Cytotoxicity of this compound in Hematological Malignancy Cell Line
| Cell Line | Cancer Type | Outcome | Reference |
|---|---|---|---|
| MOLT-4 | Human T-cell Acute Lymphoblastic Leukemia | Potent cytotoxic effects observed. | ebi.ac.uk |
The cytotoxic potential of this compound and related compounds has been evaluated across a range of solid tumor cell lines. For instance, the related compound Cumingianoside A has been shown to inhibit the growth of acquired BRAF inhibitor-resistant melanoma cells. researchgate.netnih.gov This suggests a potential for this class of compounds to overcome certain mechanisms of drug resistance in cancer.
Studies have explored the effects of various natural compounds on different solid tumor cell lines, providing a basis for understanding the potential spectrum of activity for molecules like this compound. For example, curcumin (B1669340), another natural product, has been shown to suppress the progression of lung cancer cells. nih.gov Similarly, p-Coumaric acid has demonstrated inhibitory effects on the proliferation of melanoma cells, such as the A375 and B16 lines. frontiersin.org In the context of breast cancer, certain compounds have exhibited cytotoxicity against cell lines like MCF-7. research-solution.com The evaluation of cytotoxic effects in various solid tumor cell lines is a critical step in the preclinical assessment of potential anticancer agents.
Table 2: Cytotoxicity of Related Compounds in Solid Tumor Cell Lines
| Compound | Cell Line(s) | Cancer Type | Key Findings | Reference |
|---|---|---|---|---|
| Cumingianoside A | A375-R | Melanoma | Inhibited growth of BRAF inhibitor-resistant cells. | researchgate.netnih.gov |
| Curcumin | H1975, PC9 | Non-Small Cell Lung Cancer | Suppressed cell progression. | nih.gov |
| p-Coumaric Acid | A375, B16 | Melanoma | Inhibited cell proliferation. | frontiersin.org |
| Unspecified Compound | MCF-7 | Breast Cancer | Potent cytotoxicity observed. | research-solution.com |
This compound's cytotoxic activity is further elucidated through its ability to inhibit cell proliferation and colony formation, which are key indicators of anticancer potential. Assays that measure these parameters provide insight into the long-term effects of a compound on cancer cell survival and growth.
The colony formation assay, in particular, assesses the ability of a single cell to grow into a colony. A reduction in colony formation indicates that the compound can effectively prevent sustained cell proliferation. For instance, Cumingianoside A has been shown to dose-dependently inhibit colony formation in melanoma cells. researchgate.netnih.gov Similarly, other natural extracts have demonstrated the ability to reduce the colony-forming ability of various cancer cell lines, including those from lung, prostate, breast, and colon cancers. jmb.or.kr These findings underscore the importance of evaluating not just immediate cytotoxicity, but also the longer-term anti-proliferative effects of compounds like this compound.
Table 3: Inhibition of Cell Proliferation and Colony Formation by Related Compounds
| Compound/Extract | Assay | Cell Line(s) | Outcome | Reference |
|---|---|---|---|---|
| Cumingianoside A | Colony Formation | A375-R (Melanoma) | Dose-dependent inhibition of colony formation. | researchgate.netnih.gov |
| Siamese Crocodile White Blood Cell Extract | Colony Formation | LU-1, LNCaP, PC-3, MCF-7, CaCo-2 | Dose-dependent decrease in colony formation ability. | jmb.or.kr |
Compounds with anti-inflammatory effects often act by regulating key signaling pathways and reducing the production of pro-inflammatory molecules. For example, curcumin has been extensively studied for its anti-inflammatory properties, which are mediated through the modulation of transcription factors like NF-κB and signaling pathways such as MAPKinases. mdpi.comnih.govnih.gov This modulation leads to the suppression of inflammatory mediators like TNF-α, IL-1β, and IL-6. The investigation into whether this compound possesses similar anti-inflammatory activities and can modulate these inflammatory mediators is an important area of research. Such properties could complement its cytotoxic effects, particularly in the context of inflammation-driven cancers. The modulation of the inflammatory response can involve reducing the production of key mediators like tumor necrosis factor-alpha (TNFα), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). frontiersin.org
The evaluation of antioxidant activity is another crucial aspect of the pharmacological profiling of natural compounds like this compound. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer. Antioxidants can neutralize these reactive species, thereby mitigating cellular damage.
Several in vitro methods are commonly used to assess antioxidant capacity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging assay and the ferric-reducing antioxidant power (FRAP) assay. nih.govnih.gov These assays measure the ability of a compound to donate an electron or hydrogen atom to a stable radical. Studies on various natural products, including extracts from Syzygium cumini and derivatives of curcumin, have demonstrated their potential as antioxidants. nih.govmdpi.com The antioxidant activity of these compounds is often attributed to their phenolic content. nih.gov Determining the antioxidant potential of this compound is essential for a comprehensive understanding of its biological effects, as this activity could contribute to its cytoprotective or cytotoxic actions under different cellular conditions. A variety of analytical methods, including spectrometric, electrochemical, and chromatographic techniques, are available to evaluate the antioxidant capacity of substances. mdpi.com
Solid Tumors (e.g., Melanoma, Renal, Non-Small Cell Lung, Breast, Cervical, Gastric, Colon Cancer Cell Lines)
Identification of Specific Molecular Targets and Signaling Pathways
Receptor Binding Studies and Ligand-Protein Interaction Profiling
There are no specific receptor binding studies or ligand-protein interaction profiles for this compound reported in the available scientific literature. This type of research is crucial for identifying the direct molecular targets of a compound and understanding its mode of action at the protein level. Such studies would typically involve techniques like radioligand binding assays or surface plasmon resonance to measure the affinity and kinetics of the compound's interaction with specific receptors. Without this data, the direct protein targets of this compound are unknown.
Gene Expression Profiling and Proteomic Analysis for Pathway Elucidation
Similarly, comprehensive gene expression profiling (e.g., using microarrays or RNA-sequencing) and proteomic analyses to elucidate the biological pathways affected by this compound have not been published. While a study on a related compound, Cumingianoside A, demonstrated its ability to induce ER-stress related apoptosis and autophagy in melanoma cells, involving the analysis of specific protein expression changes, this information cannot be directly attributed to this compound. frontiersin.org
Proteomic and gene expression studies are essential for building a systems-level understanding of a compound's biological effects, revealing how it may alter cellular signaling networks, metabolic pathways, and other key biological processes. The absence of such data for this compound means that the downstream pathways it modulates to exert its cytotoxic effects have not been elucidated.
Preclinical Efficacy Studies in Disease Models
In Vitro Disease Models and Cell-Based Assays
There are currently no specific published studies evaluating the in vitro efficacy of Cumingianoside C in models of acquired drug resistance, such as BRAFV600E inhibitor-resistant melanoma.
For context, studies on the related compound, Cumingianoside A (CUMA), have demonstrated significant activity in this area. CUMA has been shown to inhibit the proliferation of human melanoma cell lines with acquired resistance to the BRAF inhibitor PLX4032 (vemurafenib). nih.govresearchgate.net Research indicates that CUMA can induce cell cycle arrest at the G2/M phase and promote apoptotic cell death in these resistant melanoma cells. nih.gov
Table 1: Illustrative In Vitro Antiproliferative Activity of Cumingianoside A (CUMA) in Melanoma Cell Lines
| Cell Line | BRAF Status | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h |
| A375 | V600E | 22.9 | 15.3 |
| A375-R (Resistant) | V600E | 15.8 | 11.8 |
| A2058 | V600E | 19.5 | 14.2 |
| SK-MEL-2 | NRAS Mutant | 15.1 | 12.5 |
| MeWo | Wild-Type | >25 | 24.2 |
This table presents data for Cumingianoside A and is for illustrative purposes only. No such data is currently available for this compound. nih.gov
While general statements suggest that this compound may possess anti-inflammatory and antioxidant properties, there is a lack of specific published data from in vitro disease models or cell-based assays to substantiate these claims. ontosight.ai
Standard in vitro assays to evaluate such properties often involve:
Anti-inflammatory assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). dovepress.comnih.gov
Antioxidant assays: Assessing the radical scavenging activity (e.g., DPPH or ABTS assays) or the protective effects against oxidative stress-induced cell death in various cell types. mdpi.comnih.gov
No studies detailing the effects of this compound in these or similar models have been identified.
Application in Acquired Drug Resistance Models (e.g., BRAFV600E Inhibitor-Resistant Melanoma)
In Vivo Animal Models for Mechanistic and Efficacy Assessments
There are no published studies on the in vivo antitumor efficacy of this compound using xenograft models in immunodeficient mice.
To illustrate the type of research that could be conducted, studies on Cumingianoside A (CUMA) have utilized xenograft models of BRAF inhibitor-resistant melanoma. In these models, immunodeficient mice (e.g., NOD/SCID mice) are subcutaneously implanted with resistant human melanoma cells (A375-R). nih.gov The oral administration of CUMA has been shown to significantly inhibit tumor growth in these models, both as a single agent and in combination with BRAF inhibitors. nih.govresearchgate.net
Table 2: Illustrative In Vivo Antitumor Efficacy of Cumingianoside A (CUMA) in a Xenograft Model
| Treatment Group | Tumor Volume Reduction vs. Control | Key Findings |
| CUMA (alone) | Significant, dose-dependent reduction | Inhibited tumor growth in a PLX4032-resistant model. |
| CUMA + PLX4032 | Strong tumor growth inhibition | Suggests potential to overcome acquired resistance. |
This table presents conceptual findings for Cumingianoside A and is for illustrative purposes only. No such data is currently available for this compound. nih.gov
No studies have been published regarding the investigation of organ-specific biological responses to this compound, including histopathological examinations.
In the context of the in vivo studies with Cumingianoside A, histopathological analysis of major organs, such as the liver and kidneys, was performed on the treated mice. These examinations revealed no significant morphological changes or signs of toxicity, suggesting a favorable safety profile for Cumingianoside A in the tested models. nih.gov This type of analysis is crucial for assessing the potential side effects of a novel compound.
Advanced Analytical Methodologies for Cumingianoside C Research
Quantitative Analysis and Bioanalytical Method Development
The quantitative determination of Cumingianoside C in plant extracts or biological samples is crucial for pharmacokinetic studies, quality control, and understanding its biological activity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the principal techniques for such analyses.
A specific, validated HPLC method for the routine quantification of this compound has not been detailed in published literature. However, based on methods for other triterpenoid (B12794562) glycosides, a reverse-phase HPLC system would be the standard approach.
A hypothetical HPLC method for this compound would likely involve a C18 column to separate the compound from a complex mixture. The mobile phase would typically consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often containing a modifier like formic acid or acetic acid to improve peak shape and resolution. Detection could be achieved using a Diode Array Detector (DAD) or a UV detector, monitoring at a wavelength where the chromophore of this compound exhibits maximum absorbance. While the compound's structure lacks a strong, distinctive chromophore, detection is generally feasible at lower UV wavelengths (around 205-210 nm). For validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) would need to be established.
Table 1: Representative HPLC Parameters for Triterpenoid Glycoside Analysis (Note: This table is illustrative and not specific to a validated this compound method)
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile | | Elution | Gradient | | Flow Rate | 0.8 - 1.2 mL/min | | Detection | DAD or UV at ~205 nm | | Column Temp. | 25-35 °C |
For highly sensitive and selective quantification, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the preferred method. vliz.be No specific LC-MS/MS assay for this compound has been published. The development of such a method would involve coupling an HPLC system to a tandem mass spectrometer, typically a triple quadrupole (QqQ) instrument.
The analysis would be performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. This requires determining the precursor ion (the molecular ion of this compound, [M+H]⁺ or [M+Na]⁺) and a specific product ion generated by its fragmentation in the mass spectrometer. Protein precipitation is a common sample preparation technique for biological matrices before LC-MS/MS analysis. acs.org The method's validation would be essential to ensure its accuracy, precision, and reproducibility for bioanalytical applications. science.govmdpi.com
Table 2: Conceptual Framework for LC-MS/MS Method Development for this compound (Note: This table is conceptual as specific transitions for this compound are not published)
| Step | Description |
|---|---|
| Ionization | Electrospray Ionization (ESI), likely in positive mode. |
| MS Analysis | Tandem Mass Spectrometry (MS/MS). |
| Monitoring Mode | Multiple Reaction Monitoring (MRM). |
| Precursor Ion | Identify the m/z of the protonated or sodiated molecule (e.g., [C₄₁H₆₈O₁₂ + Na]⁺). |
| Product Ion | Identify a stable, high-intensity fragment ion after collision-induced dissociation. |
| Sample Prep | Protein precipitation or liquid-liquid extraction for biological samples. |
| Internal Standard | A structurally similar compound to correct for matrix effects and variability. |
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities
Metabolomic and Proteomic Profiling Approaches in Biological Systems
Metabolomic and proteomic analyses are powerful hypothesis-generating tools used to understand the global effects of a compound on a biological system. To date, no studies have been published that apply these "omics" technologies to investigate the cellular response to this compound.
Metabolomics: This approach would involve treating cells or an organism with this compound and then using high-resolution mass spectrometry (such as UPLC-QTOF-MS) or NMR to analyze the changes in the entire suite of small-molecule metabolites. nih.govplos.org This could reveal which metabolic pathways are perturbed by the compound, offering clues to its mechanism of action and potential off-target effects. researchgate.netresearchgate.net
Proteomics: A proteomic study would identify and quantify large-scale changes in protein expression within a cell or tissue following exposure to this compound. mdpi.com Techniques like 2D-PAGE followed by mass spectrometry or shotgun proteomics (LC-MS/MS) would be employed. jmb.or.kr This could identify specific protein targets or signaling pathways modulated by the compound, providing a deeper understanding of its biological function. For example, proteomic analysis of cancer cells treated with other triterpenoids has revealed alterations in proteins involved in apoptosis, cell structure, and metabolism. mdpi.com
The application of these advanced analytical and systems biology approaches would be invaluable in elucidating the pharmacological profile of this compound, moving beyond initial structural characterization to a comprehensive understanding of its biological activity.
Future Research Directions and Translational Perspectives for Cumingianoside C
Comprehensive Elucidation of the Full Biosynthetic Pathway
The biosynthesis of triterpenoids like Cumingianoside C is a complex process originating from the mevalonate (B85504) (MVA) pathway in the cytoplasm and endoplasmic reticulum. nih.govresearchgate.net This pathway synthesizes the C30 precursor, squalene (B77637), from two molecules of farnesyl diphosphate. nih.gov Squalene is then epoxidized to 2,3-oxidosqualene, which serves as the substrate for oxidosqualene cyclases (OSCs). These enzymes catalyze a series of intricate cyclization and rearrangement reactions to form diverse triterpene skeletons. mdpi.comfrontiersin.org For this compound, this results in a characteristic apotirucallane-type skeleton. nih.govgoogle.com
Following the formation of the core skeleton, a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), introduce specific functional groups (e.g., hydroxylations) and sugar moieties, respectively. frontiersin.orgacs.org These modifications are crucial for the compound's final structure and biological activity.
A significant gap in the current understanding of this compound lies in the incomplete elucidation of its specific biosynthetic pathway. While the general route of triterpenoid (B12794562) synthesis is known, the precise enzymes—the specific OSCs, P450s, and UGTs—responsible for converting squalene into this compound have not been identified. Future research should focus on:
Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Dysoxylum cumingianum to identify candidate genes for OSCs, P450s, and UGTs that are co-expressed with the production of cumingianosides.
Heterologous Expression and Enzyme Characterization: Expressing these candidate genes in microbial or plant hosts (e.g., Saccharomyces cerevisiae or Nicotiana benthamiana) to functionally characterize their roles in the pathway. acs.orgnih.gov This will confirm their specific catalytic activities and the sequence of biosynthetic steps.
Metabolite Profiling: Analyzing the intermediates that accumulate in genetically modified host organisms or in different tissues of the source plant to map the metabolic grid leading to this compound.
A complete understanding of the biosynthetic pathway is paramount for the potential metabolic engineering of microorganisms or plants to produce this compound or its precursors in a sustainable and scalable manner, overcoming the limitations of extraction from natural sources.
Rational Design and Synthesis of Novel this compound Analogs with Improved Potency and Selectivity
While this compound has shown promising bioactivity, the rational design and synthesis of novel analogs offer a pathway to enhance its therapeutic properties. The goal is to create derivatives with improved potency against cancer cells, greater selectivity to minimize off-target effects, and better pharmacokinetic profiles. bioline.org.br This can be guided by structure-activity relationship (SAR) studies, which correlate specific structural features with biological activity. dntb.gov.uanih.gov
Chemical modification studies on related cumingianosides have already shown that the apotirucallane skeleton can be transformed into other skeletons, such as dammar-12-ene, yielding compounds with potent cytotoxicity. jst.go.jpacs.org For instance, treating this compound with p-toluenesulfonic acid has been shown to produce new derivatives. jst.go.jpmdpi.comacs.orgnih.gov
Future efforts in this area should involve:
Targeted Modifications: Synthesizing analogs by modifying the glycosylation pattern, as the sugar moieties are known to significantly influence the biological activity and solubility of saponins (B1172615). acs.orgnih.gov Alterations to the aglycone backbone, such as changing the oxidation state or adding different functional groups at various positions, should also be explored.
SAR-Guided Synthesis: Systematically synthesizing a library of analogs and evaluating their cytotoxicity to build a comprehensive SAR model. nih.govprobiologists.com This model will identify the key pharmacophores responsible for activity and guide the design of more effective compounds.
Improving Drug-like Properties: Focusing on modifications that enhance aqueous solubility, metabolic stability, and cell permeability, which are common challenges for complex natural products.
This approach, which combines natural product chemistry with medicinal chemistry, has been successful in optimizing other classes of compounds, such as curcumin (B1669340), and holds significant promise for the development of a clinically successful this compound-based drug. nih.gov
Application of Systems Biology Approaches to Understand Network-Level Biological Effects
The mechanism of action of many natural products is often multifaceted, involving interactions with multiple cellular pathways. Systems biology provides a holistic approach to unravel these complex interactions by integrating data from genomics, transcriptomics, proteomics, and metabolomics. For this compound, systems biology can move beyond a single-target perspective to a network-level understanding of its effects.
Studies on the closely related Cumingianoside A have shown that it induces G2/M phase cell cycle arrest and endoplasmic reticulum (ER) stress-related apoptosis in melanoma cells. nih.govfrontiersin.org This indicates an impact on complex cellular networks. Future research leveraging systems biology could include:
Transcriptomic Profiling (RNA-Seq): Treating cancer cells with this compound and analyzing the global changes in gene expression to identify affected signaling pathways.
Proteomic Analysis: Using mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications, which can reveal direct and indirect protein targets.
Metabolomic Studies: Assessing how this compound alters the metabolic landscape of cancer cells, potentially uncovering novel mechanisms of action related to cancer metabolism.
Network Pharmacology: Integrating the multi-omics data to construct and analyze protein-protein interaction networks and signaling pathways modulated by the compound. This approach has been used to understand the effects of other triterpenoid saponins. nih.gov
These approaches will provide a comprehensive map of the cellular response to this compound, potentially identifying synergistic targets for combination therapies and biomarkers for predicting patient response.
Exploration of this compound in Combination Therapeutic Strategies
A cornerstone of modern cancer treatment is combination therapy, which utilizes multiple drugs to attack cancer from different angles, enhance efficacy, and overcome drug resistance. nih.govicr.ac.ukastrazeneca.com Natural products are increasingly being explored as components of such strategies. nih.gov
A compelling case for this approach comes from a study on Cumingianoside A (CUMA), which was shown to inhibit the growth of BRAF inhibitor-resistant melanoma. nih.govnih.gov In a xenograft mouse model, CUMA, both alone and in combination with the BRAF inhibitor vemurafenib (B611658) (PLX4032), significantly inhibited tumor growth. nih.govresearchgate.net This suggests that cumingianosides could be used to resensitize resistant cancers to targeted therapies or to prevent the emergence of resistance.
Future research should systematically explore the potential of this compound in various combination regimens:
Synergy with Chemotherapeutics: Evaluating this compound in combination with standard-of-care chemotherapy agents to identify synergistic or additive interactions that could allow for lower, less toxic doses of the conventional drugs.
Combination with Targeted Therapies: Building on the findings for Cumingianoside A, testing combinations with other targeted agents (e.g., inhibitors of EGFR, MEK, or PI3K) in relevant cancer models.
Pairing with Immunotherapies: Investigating whether this compound can modulate the tumor microenvironment or enhance the efficacy of immune checkpoint inhibitors.
These studies are critical for positioning this compound within existing treatment paradigms and identifying the clinical contexts where it could provide the most significant benefit.
Expanding Research Beyond Current Known Biological Activities
While the primary focus of research on this compound has been its cytotoxic effects, preliminary evidence suggests it may possess other valuable biological properties, including antioxidant and anti-inflammatory activities. ontosight.ai These activities are highly relevant to a wide range of human diseases, from neurodegenerative disorders to cardiovascular and metabolic conditions.
The therapeutic potential of triterpenoid saponins is broad, with various members of this class showing hepatoprotective, antibacterial, anti-allergic, and immunomodulatory effects. mdpi.com Therefore, a crucial future direction is the systematic evaluation of this compound in a wider array of biological assays. This could involve:
Anti-inflammatory Assays: Testing its ability to inhibit key inflammatory mediators (e.g., cytokines, prostaglandins) and signaling pathways (e.g., NF-κB, MAPKs) in relevant cell models.
Antioxidant Capacity Measurement: Quantifying its ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.
Screening Against Other Disease Targets: Evaluating its activity against targets relevant to other diseases, such as neuroinflammation in Alzheimer's disease models or its potential to modulate metabolic pathways like AMPK, as seen with other triterpenes. nih.gov
Expanding the scope of biological testing could uncover entirely new therapeutic applications for this compound, significantly increasing its value and potential for clinical translation.
Integration of Computational Chemistry and Machine Learning in Drug Discovery Pipelines
Computational Chemistry:
Molecular Docking: If specific protein targets are identified (e.g., through systems biology approaches), molecular docking can be used to predict the binding mode of this compound and its analogs. This structural insight can guide the rational design of more potent inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic interactions between this compound and its targets, providing a deeper understanding of its mechanism of action and helping to refine analog designs. nih.gov
Machine Learning:
QSAR Modeling: ML algorithms can be used to build robust Quantitative Structure-Activity Relationship (QSAR) models from experimental data, predicting the bioactivity of virtual or newly synthesized analogs. researchgate.net
Predicting Bioactivity: As demonstrated with other triterpenes, ML models can be trained to predict various biological activities, such as AMPK activation, based on chemical structure alone. nih.govmdpi.com This would allow for the rapid virtual screening of large libraries of this compound analogs for desired properties.
Biosynthesis Prediction: ML is also being explored to model the complex enzymatic reactions in natural product biosynthesis, which could aid in elucidating the specific pathway for this compound. turing.ac.uk
By integrating these computational approaches into the research pipeline, the discovery and development process for this compound-based therapeutics can be made more efficient, cost-effective, and targeted.
Q & A
Basic Research Questions
Q. How should researchers design experiments to validate the purity and structural identity of Cumingianoside C?
- Methodological Answer : Follow protocols for compound characterization, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chromatographic techniques (e.g., HPLC with UV/RI detection). For novel compounds, provide full spectral data and purity assessments (≥95%). For known compounds, cross-validate against literature data and cite original isolation reports. Ensure experimental details (e.g., solvent systems, calibration standards) are replicable .
- Data Interpretation : Compare retention times, spectral peaks, and fragmentation patterns with established databases (e.g., SciFinder, Reaxys). Address discrepancies by re-isolating the compound or re-running analyses under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
